

# Application Note: Formulation Development of Fast-Disintegrating Loratadine Tablets

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## Compound of Interest

Compound Name: Loratadine hydrochloride

Cat. No.: B8087836

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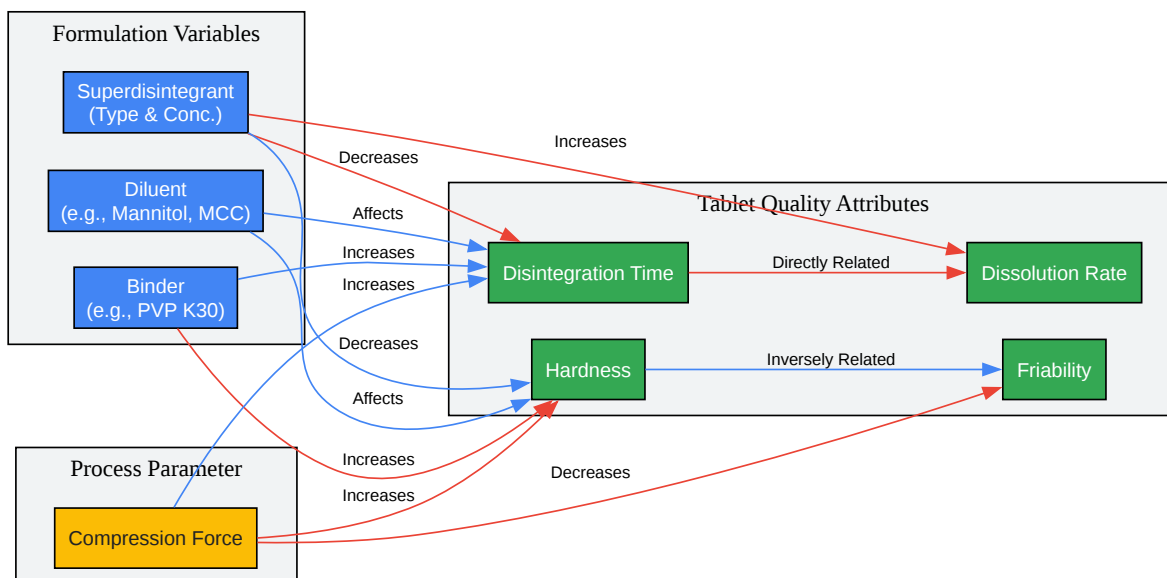
## Introduction

Loratadine is a widely used second-generation antihistamine for the symptomatic relief of allergies. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This low solubility can lead to a delayed onset of action and variable bioavailability.[2][3] Fast-disintegrating tablets (FDTs) offer a promising solution by rapidly disintegrating in the oral cavity without the need for water, leading to enhanced patient compliance and potentially faster therapeutic effect.[4][5][6]

This application note provides a detailed protocol for the formulation and evaluation of fast-disintegrating Loratadine tablets (10 mg) using the direct compression method.[7][8][9] It covers the selection of excipients, manufacturing process, and comprehensive evaluation parameters to achieve tablets with optimal physical characteristics and rapid drug release.

## Logical Framework for Formulation

The selection and concentration of excipients are critical for developing FDTs with desired properties such as rapid disintegration and sufficient mechanical strength.[10] The diagram below illustrates the relationship between key formulation variables and tablet quality attributes.



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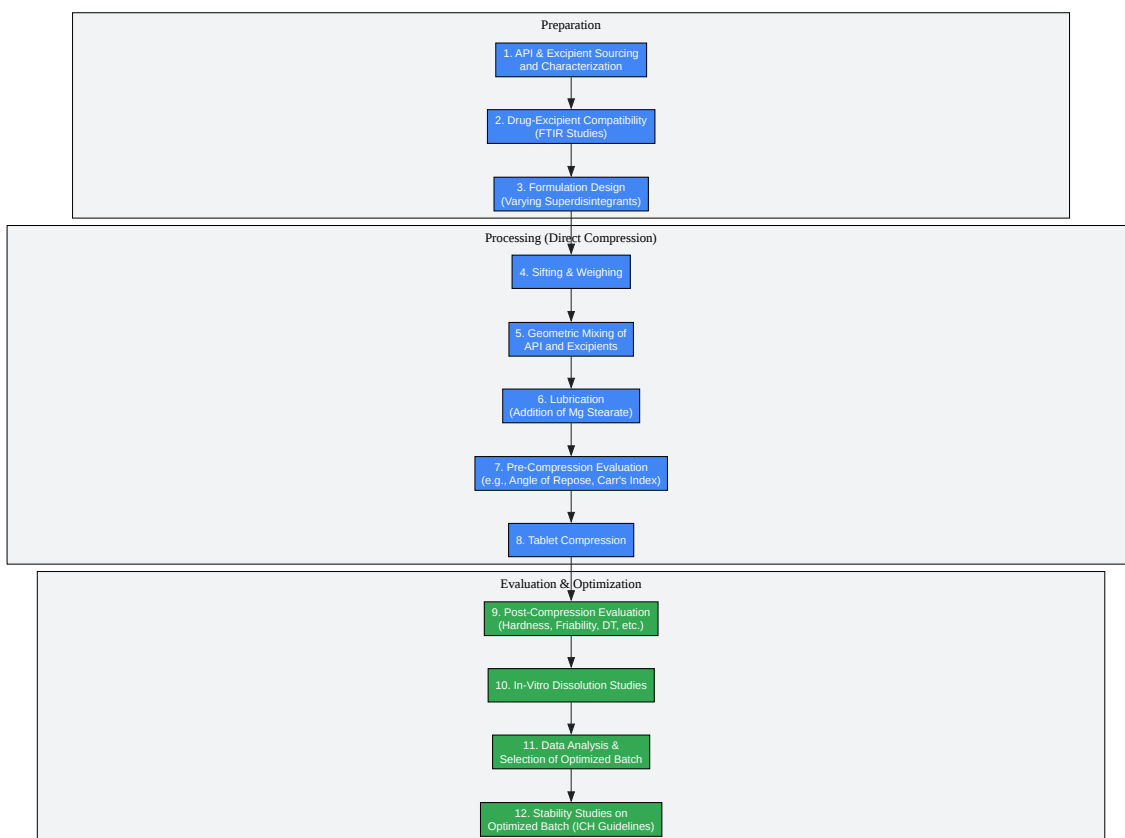
Caption: Interplay of formulation variables and their impact on tablet properties.

## Materials and Reagents

Material	Grade	Supplier	Purpose
Loratadine	USP/Ph. Eur.	(Specify)	Active Pharmaceutical Ingredient (API)
Crospovidone (Polyplasdone XL)	NF	(Specify)	Superdisintegrant
Croscarmellose Sodium (Ac-Di-Sol)	NF	(Specify)	Superdisintegrant
Sodium Starch Glycolate (Primogel)	NF	(Specify)	Superdisintegrant
Mannitol	USP/Ph. Eur.	(Specify)	Diluent, Sweetener
Microcrystalline Cellulose (Avicel PH-102)	NF	(Specify)	Diluent, Binder, Disintegrant
Aspartame	NF	(Specify)	Sweetener
Magnesium Stearate	NF	(Specify)	Lubricant
Colloidal Silicon Dioxide (Aerosil 200)	NF	(Specify)	Glidant
0.1 N Hydrochloric Acid	AR Grade	(Specify)	Dissolution Medium
Potassium Dihydrogen Phosphate	AR Grade	(Specify)	Buffer Component
Sodium Hydroxide	AR Grade	(Specify)	pH Adjustment

## Experimental Workflow

The overall process for developing and evaluating Loratadine FDTs is outlined below. It follows a systematic approach from material characterization to final product stability assessment.



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Caption: Workflow for Loratadine FDT formulation, evaluation, and optimization.

## Protocols

### Protocol 1: Formulation by Direct Compression

The direct compression method is a simple and cost-effective process for manufacturing FDTs. [\[11\]](#)

- Sifting: Pass Loratadine, superdisintegrant, diluent, and other excipients (except lubricant) through a #40 sieve. Sift magnesium stearate separately through a #60 sieve.
- Blending: Accurately weigh all ingredients as per the formulations in Table 1. Mix Loratadine with the diluents in a blender for 10 minutes.
- Superdisintegrant Addition: Add the specified superdisintegrant to the blend and mix for another 10 minutes.
- Lubrication: Add the sifted magnesium stearate and colloidal silicon dioxide to the powder blend and mix for 3-5 minutes.[\[9\]](#) Avoid over-mixing to prevent negative effects on tablet hardness and dissolution.[\[9\]](#)
- Compression: Compress the final blend into tablets using a rotary tablet press with 8 mm round, flat-faced punches to a target weight of 150 mg.

Table 1: Example Formulations of Loratadine FDTs (All quantities in mg/tablet)

Ingredient	F1	F2	F3	F4	F5	F6
Loratadine	10	10	10	10	10	10
Crospovidone	6	9	-	-	-	-
Croscarmellose Sodium	-	-	6	9	-	-
Sodium Starch Glycolate	-	-	-	-	6	9
Mannitol	125	122	125	122	125	122
Aspartame	3	3	3	3	3	3
Colloidal Silicon Dioxide	3	3	3	3	3	3
Magnesium Stearate	3	3	3	3	3	3
Total Weight (mg)	150	150	150	150	150	150

## Protocol 2: Pre-Compression Powder Evaluation

Evaluate the final powder blend for its physical properties to ensure good flowability and compressibility.[2]

- Bulk Density (BD) & Tapped Density (TD): Weigh a 10 g sample of the powder blend and pour it into a 50 mL measuring cylinder. Record the initial volume (Bulk Volume). Tap the cylinder 100 times and record the final volume (Tapped Volume). Calculate  $BD = \text{Weight/Bulk Volume}$  and  $TD = \text{Weight/Tapped Volume}$ .

- Carr's Index (%): Calculate using the formula:  $[(TD - BD) / TD] \times 100$ .
- Hausner's Ratio: Calculate using the formula:  $TD / BD$ .
- Angle of Repose: Use the fixed funnel method. Allow the powder to flow through a funnel onto a horizontal surface. Measure the height (h) and radius (r) of the powder cone and calculate the angle using:  $\theta = \tan^{-1}(h/r)$ .

## Protocol 3: Post-Compression Tablet Evaluation

Evaluate the compressed tablets to ensure they meet quality control specifications.[\[5\]](#)

- Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness tester. The target is typically 3-4 kg/cm<sup>2</sup>.
- Friability: Weigh 10 tablets (W<sub>initial</sub>), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove dust and re-weigh the tablets (W<sub>final</sub>). A friability of less than 1% is acceptable.[\[5\]](#) Calculate using:  $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$ .
- Weight Variation: Individually weigh 20 tablets and calculate the average weight. The deviation of individual tablets from the average should be within compendial limits.
- Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in 100 mL of 0.1 N HCl. Filter the solution and analyze the drug content using a UV-Visible Spectrophotometer at  $\lambda_{\text{max}} \sim 275 \text{ nm}$ .[\[1\]](#)
- Wetting Time: Place a tablet on a piece of tissue paper folded twice in a small petri dish containing 6 mL of water. Measure the time required for complete wetting of the tablet.
- In-Vitro Disintegration Time: Perform the test on 6 tablets using a USP disintegration apparatus with 900 mL of purified water at  $37 \pm 0.5^\circ\text{C}$ . The tablets should disintegrate within 30 seconds.[\[2\]](#)[\[5\]](#)

## Protocol 4: In-Vitro Dissolution Study

- Apparatus: USP Dissolution Apparatus II (Paddle).
- Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer.[\[2\]](#)[\[12\]](#)

- Temperature:  $37 \pm 0.5^{\circ}\text{C}$ .
- Paddle Speed: 50 rpm.
- Procedure: Place one tablet in each dissolution vessel. Withdraw 5 mL samples at 2, 4, 6, 8, 10, 15, and 30 minutes. Replace each sample with an equal volume of fresh, pre-warmed dissolution medium.
- Analysis: Filter the samples and measure the absorbance using a UV-Visible Spectrophotometer at the predetermined  $\lambda_{\text{max}}$ . Calculate the cumulative percentage of drug released at each time point.

## Protocol 5: Stability Studies

- Storage: Store the optimized tablet formulation in sealed, moisture-proof containers.
- Conditions: Conduct accelerated stability studies according to ICH guidelines at  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  and  $75\% \pm 5\%$  relative humidity (RH) for a period of 3-6 months.[\[5\]](#)[\[13\]](#)[\[14\]](#)
- Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, hardness, friability, disintegration time, and in-vitro drug release to determine the shelf life.[\[5\]](#)[\[13\]](#)

## Data Presentation & Results

The following tables summarize the expected results for the pre-compression and post-compression evaluation of the example formulations.

Table 2: Pre-Compression Evaluation of Powder Blends



Formulation	Bulk Density (g/mL)	Tapped Density (g/mL)	Carr's Index (%)	Hausner's Ratio	Angle of Repose (°)	Flow Property
F1	0.52 ± 0.02	0.61 ± 0.01	14.75 ± 0.5	1.17 ± 0.02	28.5 ± 0.8	Good
F2	0.51 ± 0.01	0.60 ± 0.02	15.00 ± 0.6	1.18 ± 0.03	29.1 ± 0.5	Good
F3	0.54 ± 0.03	0.64 ± 0.02	15.63 ± 0.7	1.19 ± 0.01	30.3 ± 0.7	Good
F4	0.53 ± 0.02	0.63 ± 0.01	15.87 ± 0.4	1.19 ± 0.02	30.8 ± 0.9	Good
F5	0.50 ± 0.01	0.59 ± 0.02	15.25 ± 0.5	1.18 ± 0.03	29.6 ± 0.6	Good
F6	0.49 ± 0.02	0.58 ± 0.01	15.52 ± 0.6	1.18 ± 0.01	29.9 ± 0.4	Good

Table 3: Post-Compression Evaluation of Loratadine FDTs

Formulation	Hardness (kg/cm <sup>2</sup> )	Friability (%)	Drug Content (%)	Wetting Time (sec)	Disintegration Time (sec)	% Drug Release in 15 min
F1	3.5 ± 0.2	0.55 ± 0.05	99.1 ± 1.2	28 ± 2	25 ± 3	92.5 ± 2.1
F2	3.4 ± 0.3	0.61 ± 0.04	99.5 ± 0.8	22 ± 1	19 ± 2	98.7 ± 1.5
F3	3.6 ± 0.2	0.52 ± 0.06	98.8 ± 1.5	35 ± 3	31 ± 2	89.4 ± 2.5
F4	3.5 ± 0.1	0.58 ± 0.03	99.2 ± 1.1	30 ± 2	26 ± 3	94.1 ± 1.9
F5	3.7 ± 0.3	0.49 ± 0.07	99.6 ± 0.9	40 ± 2	36 ± 2	85.3 ± 2.8
F6	3.6 ± 0.2	0.54 ± 0.05	98.9 ± 1.3	34 ± 3	30 ± 1	91.8 ± 2.2

Based on the results, formulation F2, containing 6% w/w Crospovidone, would be selected as the optimized batch due to its rapid disintegration time (19 seconds) and high drug release profile (98.7% in 15 minutes), while maintaining acceptable hardness and friability.[\[15\]](#)

## Conclusion

The development of fast-disintegrating Loratadine tablets can be successfully achieved using a systematic formulation approach with the direct compression method. The choice and concentration of the superdisintegrant are paramount; Crospovidone has been shown to be highly effective in achieving rapid disintegration and dissolution.[2][15][16] By following the outlined protocols, researchers can formulate and evaluate robust FDTs that meet all critical quality attributes, offering a patient-centric alternative to conventional oral dosage forms. The optimized formulation should demonstrate stability under accelerated conditions, ensuring product quality throughout its shelf life.[1]

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